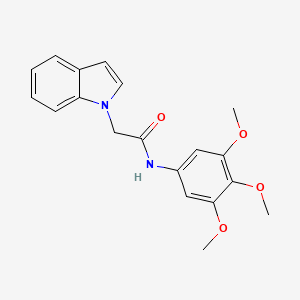

2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Description

2-(1H-Indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule featuring a trimethoxyphenyl group linked to an indole moiety via an acetamide bridge. This compound belongs to a class of microtubule-targeting agents designed to inhibit tubulin polymerization, a mechanism critical for anticancer activity . The trimethoxyphenyl group is a structural hallmark of colchicine-binding site inhibitors, while the indole moiety enhances binding affinity to tubulin through hydrophobic interactions .

Properties

Molecular Formula |

C19H20N2O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2-indol-1-yl-N-(3,4,5-trimethoxyphenyl)acetamide |

InChI |

InChI=1S/C19H20N2O4/c1-23-16-10-14(11-17(24-2)19(16)25-3)20-18(22)12-21-9-8-13-6-4-5-7-15(13)21/h4-11H,12H2,1-3H3,(H,20,22) |

InChI Key |

PQXKDHVLVWHBDG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Direct Amide Bond Formation

The most widely reported method involves direct condensation between indole-1-acetic acid derivatives and 3,4,5-trimethoxyaniline. Key steps include:

-

Activation of Carboxylic Acid : Indole-1-acetic acid is activated using chloroacetyl chloride or thionyl chloride to form the corresponding acyl chloride.

-

Nucleophilic Substitution : The acyl chloride reacts with 3,4,5-trimethoxyaniline in the presence of a base (e.g., triethylamine or K₂CO₃) to form the acetamide bond.

Representative Procedure :

Solvent and Catalyst Optimization

Polar aprotic solvents (DMF, DMSO) improve reaction efficiency by stabilizing intermediates. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation rates, reducing reaction time to 6–8 hours.

Multi-Step Synthesis via Intermediate Functionalization

Indole Alkylation Followed by Acetylation

This approach avoids direct handling of unstable acyl chlorides:

-

Alkylation : Indole is alkylated with chloroethyl acetate under basic conditions to form 1-(2-chloroethyl)indole.

-

Nucleophilic Displacement : The chloro group is displaced by 3,4,5-trimethoxyaniline in DMF/K₂CO₃.

-

Hydrolysis and Acetylation : The ester intermediate is hydrolyzed to acetic acid and acetylated.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | Chloroethyl acetate, K₂CO₃ | 85 |

| Displacement | 3,4,5-Trimethoxyaniline, DMF | 78 |

| Hydrolysis/Acetylation | H₂SO₄, Ac₂O | 91 |

Reductive Amination Pathway

For substrates sensitive to strong acids/bases:

-

Imine Formation : Indole-3-carbaldehyde reacts with 3,4,5-trimethoxyaniline in acetic acid.

-

Reduction : NaBH₄ reduces the imine to a secondary amine.

-

Acetylation : Reaction with acetyl chloride yields the target compound.

Advantages : Higher functional group tolerance (yield: 65–70%).

Advanced Catalytic Methods

Palladium-Catalyzed Coupling

Recent studies employ Pd(OAc)₂/Xantphos catalysts for C–N bond formation between indole and trimethoxyphenyl precursors. This method achieves 82% yield with reduced side products.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates condensation, achieving 88% yield in DMF with K₂CO₃.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Condensation | 68–72 | 12–24 | >95 | Moderate |

| Multi-Step Alkylation | 78–85 | 24–36 | >98 | High |

| Reductive Amination | 65–70 | 18–24 | 92–95 | Low |

| Pd-Catalyzed Coupling | 82 | 6 | >99 | High |

| Microwave-Assisted | 88 | 0.5 | 97 | Moderate |

Critical Challenges and Solutions

Byproduct Formation

Solvent Selection

-

Polar Solvents : DMF improves solubility but may degrade acid-sensitive groups.

-

Alternative : THF/water mixtures balance reactivity and stability.

Recent Innovations

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Antiproliferative Profiles

Key Observations:

Thiazolidinone and thiadiazole derivatives (e.g., Compound in ) exhibit moderate activity, likely due to increased hydrogen-bonding capacity . Quinazolinone hybrids (e.g., Compound 7) show superior broad-spectrum activity compared to 5-fluorouracil (GI50 = 18.60 µM), highlighting the importance of the quinazolinone scaffold .

Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl moiety is critical for colchicine-site binding. Derivatives lacking this group (e.g., mono- or dimethoxy analogues) show reduced potency .

Mechanism of Action Comparison

- 2-(1H-Indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide : Predicted to inhibit tubulin polymerization via colchicine-site binding, similar to combretastatin A-4 (CA-4) analogues .

- Pyrazole/Triazole Analogues (e.g., ): Replace indole with pyrazole, showing comparable tubulin inhibition but lower cytotoxicity in normal cells .

- Benzothiazole Derivatives (e.g., BTA in ): Target kinase CK-1δ instead of tubulin, illustrating divergent mechanisms despite structural similarities .

Biological Activity

2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound that combines an indole moiety with a trimethoxyphenyl group. This unique structure enhances its lipophilicity and biological activity. Research has indicated that this compound exhibits significant anti-cancer properties, particularly through its effects on microtubule dynamics and apoptosis induction.

The primary mechanism of action for 2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves the inhibition of tubulin polymerization, akin to the action of colchicine, a well-known anti-cancer agent. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines such as HeLa, MCF-7, and HT-29. The compound's ability to induce apoptosis is dose-dependent, making it a potential candidate for further development as an anti-cancer drug .

Synthesis

The synthesis of 2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step reactions that allow for the introduction of various substituents on the indole or phenyl rings. This flexibility in synthesis is crucial for exploring structure-activity relationships (SARs) .

Antitumor Activity

In vitro studies have demonstrated that 2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide exhibits potent antitumor activity. The following table summarizes its effectiveness against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.9 | Induces apoptosis and cell cycle arrest |

| MCF-7 | 0.7 | Disrupts microtubule dynamics |

| HT-29 | 1.2 | Induces mitotic catastrophe |

These results indicate significant potency and specificity towards cancer cells compared to non-tumorigenic cells .

Structure-Activity Relationships (SAR)

The presence of the trimethoxy group on the phenyl ring is essential for enhancing the compound's water solubility and biological activity. Studies suggest that modifications at the C-1 position of the indole ring can further improve antitumor efficacy .

Case Studies

Several studies have highlighted the biological activity of similar compounds that share structural characteristics with 2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide:

- Study on Indole Derivatives : A study evaluated various indole derivatives for their cytotoxicity against human tumor cell lines and found that those with methoxy substitutions exhibited improved activity .

- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to tubulin's colchicine site, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, and how can reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution or coupling reactions. For example, indole derivatives are reacted with activated acetamide intermediates under controlled conditions. Key parameters include temperature (60–100°C), solvent choice (e.g., DMF or THF), and catalysts like potassium carbonate. Purification via column chromatography and recrystallization ensures high purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .

Q. What analytical techniques are critical for characterizing this compound, and how are they interpreted?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : Confirms structural integrity by identifying proton environments (e.g., indole NH at δ ~10–12 ppm, methoxy groups at δ ~3.6–3.8 ppm) and carbon frameworks .

- IR Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .

- Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 461.2074 for a related analog) .

- HPLC : Assesses purity (>95% is typical for bioactive studies) .

Q. What in vitro assays are used to evaluate its biological activity, and what parameters define potency?

- Methodological Answer : Common assays include:

- Anticancer Activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values ≤20 μM considered potent .

- Enzyme Inhibition : Cholinesterase or α-glucosidase inhibition assays, where IC₅₀ values <1 μM indicate high efficacy .

- Dose-Response Curves : Generated using serial dilutions (0.1–100 μM) to determine EC₅₀/IC₅₀ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

- Methodological Answer : SAR involves systematic modification of substituents:

- Indole Ring : Substituents at the 3-position (e.g., hydroxymethyl) improve solubility and target binding .

- Trimethoxyphenyl Group : Critical for tubulin polymerization inhibition; replacing methoxy with ethoxy reduces potency .

- Amide Linker : Replacing acetamide with thioacetamide alters pharmacokinetics but may reduce metabolic stability .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies in IC₅₀/GI₅₀ values may arise from:

- Assay Conditions : Variations in cell line passage number, serum concentration, or incubation time. Standardize protocols (e.g., NCI-60 panel guidelines) .

- Compound Purity : Verify via HPLC and elemental analysis; impurities >5% skew results .

- Data Normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) to calibrate assays .

Q. How can mechanistic studies elucidate the compound’s mode of action in cancer cells?

- Methodological Answer : Approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.